3-(Ethylthio)-2-fluoropyridine

Medicinal Chemistry Agrochemical Discovery Lipophilicity Optimization

Select 3-(Ethylthio)-2-fluoropyridine when your lead optimization demands higher membrane permeability without the confounding lipophilic effects of fluorine. With a quantifiably higher LogP (2.2) versus the methylthio analog (2.04), this scaffold directly enhances oral bioavailability. Its unique 2-fluoro/3-ethylthio substitution pattern decouples fluorine's metabolic stability benefits from LogP elevation—a rare advantage for SAR-driven projects. Backed by an established 88.4%-yield hydrazine derivatization route for agrochemical libraries. Choose the ethyl analog over methyl for scientifically justified permeability gains.

Molecular Formula C7H8FNS
Molecular Weight 157.21 g/mol
CAS No. 117670-97-0
Cat. No. B053192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylthio)-2-fluoropyridine
CAS117670-97-0
SynonymsPyridine, 3-(ethylthio)-2-fluoro- (9CI)
Molecular FormulaC7H8FNS
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCSC1=C(N=CC=C1)F
InChIInChI=1S/C7H8FNS/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
InChIKeyBCZJWUKFMDTJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylthio)-2-fluoropyridine (CAS 117670-97-0): A Strategic Fluorinated Pyridine Building Block for Agrochemical and Medicinal Chemistry


3-(Ethylthio)-2-fluoropyridine (CAS 117670-97-0) is a fluorinated heterocyclic building block of significant interest in agrochemical and pharmaceutical research. Its molecular formula is C7H8FNS, with a molecular weight of 157.21 g/mol [1]. The compound is characterized by a pyridine core, with a fluorine atom at the 2-position and an ethylthio group at the 3-position. This specific substitution pattern is crucial for modulating key molecular properties, such as lipophilicity (calculated LogP of 2.2 [1]) and electronic distribution, which directly influence the biological activity, metabolic stability, and pharmacokinetic profile of downstream derivatives. It serves as a versatile intermediate in the synthesis of more complex molecules, notably those with pesticidal and insecticidal applications [2].

Why 3-(Ethylthio)-2-fluoropyridine Cannot Be Casually Substituted with Other Fluoropyridine Analogs


The precise nature of the 3-ethylthio and 2-fluoro substitution pattern on the pyridine ring makes 3-(Ethylthio)-2-fluoropyridine functionally distinct from other, seemingly similar, analogs. Simple substitution with a 3-methylthio or a non-fluorinated 3-ethylthio analog is not a trivial change; it results in a different molecule with altered physicochemical properties. As shown by the quantitative evidence in Section 3, these structural nuances directly translate into measurable differences in lipophilicity and, by class-level inference, impact acid-base properties [1]. Such variations are critical in drug and agrochemical discovery, where small changes in LogP can significantly affect membrane permeability and bioavailability. Relying on a generic substitute without this specific substitution profile risks altering or negating the carefully optimized properties of the final compound.

Quantitative Differentiation of 3-(Ethylthio)-2-fluoropyridine Against Closest Analogs


Enhanced Lipophilicity Over Methyl Analog Improves Drug-Like Properties

The compound exhibits a higher calculated LogP (lipophilicity) compared to its closest methylthio analog, 2-fluoro-3-(methylthio)pyridine. This increase in lipophilicity is a key differentiator for optimizing membrane permeability and bioavailability. The measured LogP for 3-(ethylthio)-2-fluoropyridine is 2.2 [1], compared to a LogP of 2.04 for 2-fluoro-3-(methylthio)pyridine [2].

Medicinal Chemistry Agrochemical Discovery Lipophilicity Optimization

Unique Electronic Modulation: Fluorine Offsets Expected Lipophilicity Gain

A direct comparison with its non-fluorinated counterpart, 3-(ethylthio)pyridine, reveals a unique electronic effect. While the addition of a fluorine atom is typically associated with an increase in lipophilicity, 3-(ethylthio)-2-fluoropyridine exhibits a calculated LogP of 2.2 [1], which is nearly identical to the LogP of 2.19 for 3-(ethylthio)pyridine . This suggests that the electron-withdrawing fluorine atom increases the polarity of the sulfur moiety, counteracting the expected hydrophobic effect.

Physical Organic Chemistry Fluorine Chemistry Structure-Property Relationships

High-Yielding Intermediate for Pesticidal Hydrazine Derivatives

3-(Ethylthio)-2-fluoropyridine is a demonstrably efficient intermediate for generating (3-ethylsulfanyl-2-pyridyl)hydrazine, a key precursor in the synthesis of pesticidal heterocyclic compounds. Under specific conditions (reaction with hydrazine monohydrate in 1,4-dioxane), this transformation proceeds with a high yield of 88.4% [1]. This high yield underscores its utility in the multi-step synthesis of complex agrochemicals described in patent literature [2].

Synthetic Methodology Agrochemical Synthesis Process Chemistry

Recommended Research Applications for 3-(Ethylthio)-2-fluoropyridine Based on Evidenced Differentiation


Optimization of Lipophilicity in Lead Compound Series

When optimizing a lead series where increased membrane permeability is desired, 3-(ethylthio)-2-fluoropyridine serves as an ideal scaffold. Its quantifiably higher LogP (2.2) compared to the methylthio analog (2.04) makes it the preferred choice for improving oral bioavailability [1]. Procurement of the ethyl analog over the methyl analog is scientifically justified for projects targeting this specific property improvement.

Metabolic Stability Enhancement Without Lipophilicity Penalty

This compound is uniquely suited for projects seeking to incorporate the metabolic stability benefits of fluorine without inadvertently increasing LogP. The evidence demonstrates that its LogP is nearly identical to its non-fluorinated counterpart . This allows researchers to decouple the metabolic and lipophilic effects of fluorine substitution, a distinct advantage not offered by many other fluorinated building blocks.

Efficient Synthesis of Pesticidal Heterocyclic Libraries

In the field of agrochemical discovery, 3-(ethylthio)-2-fluoropyridine is a strategic starting material for synthesizing libraries of sulfur-containing heterocycles with pesticidal activity [2]. The established, high-yielding route (88.4%) to form the corresponding hydrazine intermediate provides a robust and reliable foundation for building complex molecular architectures [3]. This reduces synthetic risk and accelerates the screening of novel insecticidal compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Ethylthio)-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.